molecular formula C15H22N2O2 B2415654 Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate CAS No. 2287289-46-5

Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate

Cat. No.: B2415654
CAS No.: 2287289-46-5
M. Wt: 262.353
InChI Key: KTAXRUZJZRYHPA-UHFFFAOYSA-N
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Description

Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive fused ring systems. The presence of the tert-butyl group and the pyrrolo[1,2-a]pyrazine moiety makes it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The reactions can yield a variety of products, such as oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: The biological applications of this compound are still under exploration. its potential as a pharmacophore in drug discovery is promising. It may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In the medical field, this compound could be investigated for its potential pharmacological properties. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or metabolic disorders.

Industry: In the industrial sector, tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate can be used as a chemical intermediate in the production of various materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

  • 1-(Tert-butyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one

Uniqueness: Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate stands out due to its specific spirocyclic structure and the presence of the tert-butyl group

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)11-5-6-12-15(7-4-8-15)16-9-10-17(11)12/h5-6,16H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAXRUZJZRYHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C2N1CCNC23CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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